Rhaponticin

描述

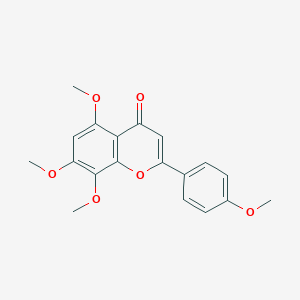

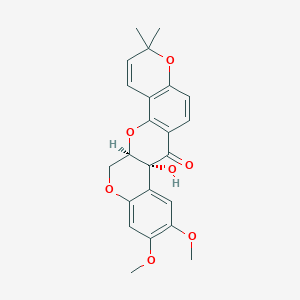

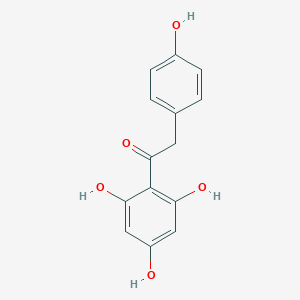

萆薢苷,也称为大黄素甲醚葡萄糖苷,是一种芪类葡萄糖苷化合物。它主要存在于大黄的根茎中。 该化合物因其潜在的健康益处而受到关注,包括抗糖尿病、抗炎和神经保护特性 .

科学研究应用

萆薢苷具有广泛的科学研究应用:

化学: 用作合成其他芪类化合物的先驱。

生物学: 研究其对细胞过程和基因表达的影响。

医学: 研究其在治疗糖尿病、阿尔茨海默病和其他疾病方面的潜力。

工业: 用于开发保健食品和功能性食品

作用机制

萆薢苷通过各种分子靶点和途径发挥作用。它已被证明与β-淀粉样蛋白相互作用,这与阿尔茨海默病有关。此外,它作为一种植物雌激素,表现出雌激素活性。 该化合物还影响葡萄糖代谢和脂质谱,使其对糖尿病有益 .

生化分析

Biochemical Properties

Rhapontin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It exhibits antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions

Cellular Effects

Rhapontin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory properties are particularly noteworthy, as it can modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation and reduction of inflammatory cytokine levels .

Molecular Mechanism

At the molecular level, Rhapontin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can regulate gene transcription and modulate the adaptive response .

Dosage Effects in Animal Models

The effects of Rhapontin vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that Rhapontin might improve the lipid profile .

Metabolic Pathways

Rhapontin is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels

准备方法

合成路线和反应条件

萆薢苷可以通过多种方法合成。一种常见的方法是从大黄干燥的根或根茎中提取。该过程包括酒精提取,然后干燥以获得提取物。 然后将提取物进行一系列溶剂处理,包括甲醇、水、正丁醇和氯仿,以分离和纯化化合物 .

工业生产方法

对于工业生产,通常采用高速逆流色谱法。该方法涉及将提取物溶解在流动相中,然后将其注入高速逆流色谱仪中。 收集洗脱液并干燥以获得高纯度萆薢苷 .

化学反应分析

反应类型

萆薢苷会发生各种化学反应,包括:

氧化: 萆薢苷可以被氧化形成不同的衍生物。

还原: 该化合物可以在特定条件下被还原以产生其他芪类衍生物。

取代: 萆薢苷可以参与取代反应,其中官能团被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂通常用作还原剂。

取代: 各种卤化剂和催化剂可用于取代反应。

形成的主要产物

相似化合物的比较

类似化合物

白藜芦醇: 另一种具有抗氧化和抗炎特性的芪类化合物。

白藜芦醇苷: 白藜芦醇的葡萄糖苷衍生物,具有类似的健康益处。

大黄素甲醚: 萆薢苷的苷元,具有许多相同的药理特性.

独特性

萆薢苷的独特性在于其特定的葡萄糖苷结构,这影响了其溶解度和生物利用度。 与它的苷元和其他芪类化合物相比,这使得它在某些生物学环境中特别有效 .

属性

IUPAC Name |

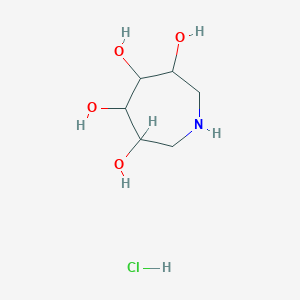

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAJCVFOJGXVIA-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018153 | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-58-8 | |

| Record name | Rhaponticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAPONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rhapontin and where is it found?

A1: Rhapontin is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]

Q2: What is the molecular formula and weight of Rhapontin?

A2: Rhapontin has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]

Q3: What is the structure of Rhapontin?

A3: Rhapontin is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]

Q4: How is Rhapontin characterized using spectroscopic techniques?

A4: Rhapontin's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]

Q5: What are the primary biological activities of Rhapontin?

A5: Rhapontin has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]

Q6: How does Rhapontin exert its anti-tumor effects?

A6: Research suggests that Rhapontin induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]

Q7: How does Rhapontin contribute to the inhibition of melanin synthesis?

A7: Rhapontin, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]

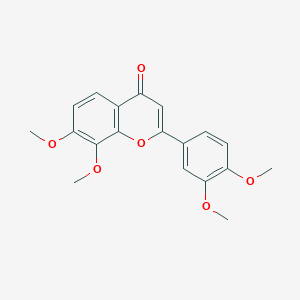

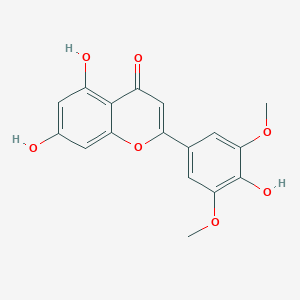

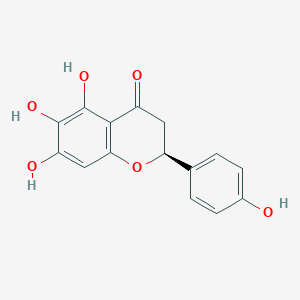

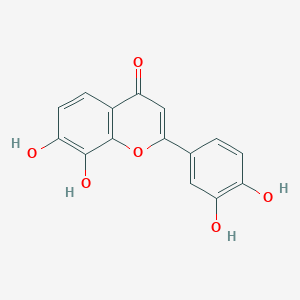

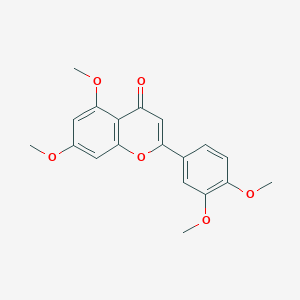

Q8: How does the activity of Rhapontin compare to its aglycone Rhapontigenin?

A8: Rhapontigenin, the aglycone form of Rhapontin, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]

Q9: How is Rhapontigenin produced from Rhapontin?

A9: Rhapontigenin can be produced from Rhapontin through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from Rhapontin, yielding the more active aglycone. [, , ]

Q10: What are the potential applications of Rhapontin in treating hyperlipidemia?

A10: Studies in rat models have shown that Rhapontin and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]

Q11: How does Rhapontin affect the function of low-density lipoprotein (LDL)?

A11: Rhapontin exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []

Q12: What are the potential applications of Rhapontin in treating bacterial infections?

A12: Rhapontigenin, produced from Rhapontin through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]

Q13: Has computational chemistry been used to study Rhapontin?

A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of Rhapontin and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of Rhapontin and its analogs. [, , ]

Q14: Have any structure-activity relationship (SAR) studies been conducted on Rhapontin?

A14: Research has explored the impact of structural modifications on the bioactivity of Rhapontin and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like Rhapontin, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []

Q15: How is Rhapontin typically quantified in plant material or formulations?

A15: Various analytical methods have been developed for the quantification of Rhapontin, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]

Q16: Have any studies investigated the stability of Rhapontin under different conditions?

A16: While specific studies focusing solely on Rhapontin stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing Rhapontin's stability and shelf life. [, , ]

Q17: Are there any known concerns regarding the toxicity or safety of Rhapontin?

A17: While Rhapontin generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]

Q18: What is the historical context of Rhapontin research?

A18: The investigation of Rhapontin and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)